(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
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Overview
Description
(4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound features a unique structure with two oxazole rings and multiple phenyl groups, which contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-diphenylpropane and 4-phenyl-4,5-dihydrooxazole.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form new functional groups or intermediates.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions can introduce new substituents into the compound, altering its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.
Biology
Medicine
In medicine, (4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be explored for its therapeutic properties, including its potential as a drug candidate or a diagnostic tool.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) include other chiral ligands and oxazole derivatives, such as:
- ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP)
- (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (S-BINAP)
- 2,2’-Bipyridine (bpy)
Properties
IUPAC Name |
(4R)-2-[1,3-diphenyl-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O2/c1-5-13-25(14-6-1)21-33(22-26-15-7-2-8-16-26,31-34-29(23-36-31)27-17-9-3-10-18-27)32-35-30(24-37-32)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2/t29-,30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHWEWXNPGCLJE-KYJUHHDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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